2-甲基-3-硝基异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

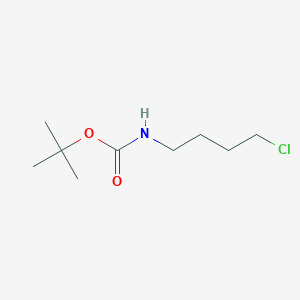

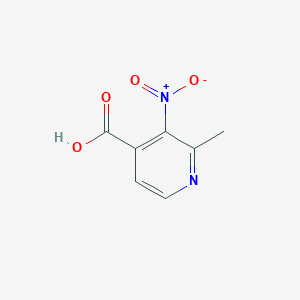

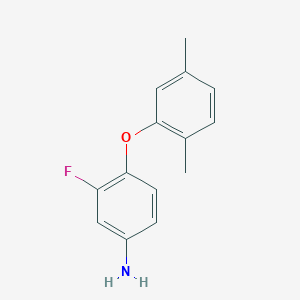

2-Methyl-3-nitroisonicotinic acid is a chemical compound that is part of the broader family of nicotinic acids. Nicotinic acids are derivatives of pyridine with a carboxyl group (COOH) at the 3-position. The specific structure of 2-methyl-3-nitroisonicotinic acid includes a nitro group (NO2) at the 3-position and a methyl group (CH3) at the 2-position of the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related nicotinic acid derivatives can involve various strategies, including the use of electrophiles and nucleophiles. For instance, alpha-nitro ketone intermediates have been utilized as both electrophiles and nucleophiles to synthesize substituted tetrahydrothiophene and tetrahydrofuran compounds, which are structurally related to nicotinic acid derivatives . Additionally, the synthesis of 2,3-diaminobutanoic acids, which shares some synthetic pathways with nicotinic acid derivatives, has been achieved through the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from l-serine . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 2-methyl-3-nitroisonicotinic acid.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of nicotinic acid derivatives have been extensively studied. For example, 2-(methylthio)nicotinic acid, a compound similar to 2-methyl-3-nitroisonicotinic acid, has been analyzed using DFT calculations, FT-IR, and micro-Raman spectroscopy to determine its conformation, vibrational, and electronic properties . These techniques could be applied to 2-methyl-3-nitroisonicotinic acid to gain insights into its molecular structure and behavior.

Chemical Reactions Analysis

Nicotinic acid derivatives participate in various chemical reactions, often facilitated by their functional groups. The presence of a nitro group in 2-methyl-3-nitroisonicotinic acid suggests that it could undergo reactions typical of nitro compounds, such as reduction to amines or participation in electrophilic aromatic substitution reactions. Ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium nitrate, have been designed to nitrate aromatic compounds, indicating that similar methodologies could be relevant for reactions involving 2-methyl-3-nitroisonicotinic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitroisonicotinic acid can be inferred from studies on related compounds. For instance, the crystal structures of nicotinic acid complexes have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules . Such information can be valuable in predicting the solubility, melting point, and other physical properties of 2-methyl-3-nitroisonicotinic acid. Additionally, the use of DFT calculations can provide insights into the thermodynamic properties and solvent interactions of this compound .

科学研究应用

合成和化学改性

2-甲基-3-硝基异烟酸是各种有机化合物合成中的前体。例如,已经证明在 KMnO4 存在下用不同胺对 3-硝基吡啶进行氧化胺化可以产生各种取代吡啶,这表明硝基吡啶(以及广义上的硝基异烟酸)在区域选择性化学合成中的用途 (Bakke & Svensen, 2001)。这种化学通用途径突出了 2-甲基-3-硝基异烟酸在促进不同合成途径中的潜力,特别是在生成在药物和材料科学研究中至关重要的具有特定官能团的化合物中。

分析化学应用

在分析化学中,2-甲基-3-硝基异烟酸已被用作定量分析中方法开发的主题。一个值得注意的例子是它在用重氮甲烷酯化后通过气相色谱法测定,展示了该化合物在开发用于精确定量硝基芳香族化合物分析方法中的相关性 (Xue & Nan, 2002)。此类分析技术对于监测纯度、评估药代动力学特性以及支持基于硝基芳香族化合物的药物和化学品的开发至关重要。

环境和绿色化学

对 2-甲基-3-硝基异烟酸及其衍生物的研究延伸到环境科学和绿色化学,特别是关于大气化合物的光解前体。对硝基苯酚及其衍生物(在结构上与硝基异烟酸相关)的研究表明,它们作为亚硝酸、HONO 的光解前体,影响对流层氧化能力并影响大气化学 (Chen, Wenger, & Venables, 2011)。这突出了硝基芳香族化合物对环境的影响,并强调了了解它们在大气过程中的行为和转化的重要性。

药物和生物活性化合物合成

2-甲基-3-硝基异烟酸的衍生物已在生物活性化合物(包括药物)的合成中找到应用。从 3-甲基-2-硝基苯甲酸(与 2-甲基-3-硝基异烟酸密切相关的化合物)通过几个反应步骤合成氯虫苯甲酰胺(一种农药),例证了硝基芳香族化合物在农用化学品开发中的作用 (Yi-fen, Ai-xia, & Yafei, 2010)。这个过程强调了硝基芳香族化合物在合成具有特定生物活性的复杂分子的多功能性,为农业和病虫害管理的进步做出了贡献。

作用机制

Target of Action

The primary target of 2-Methyl-3-nitroisonicotinic acid is currently unknown. It is structurally similar to niacin, also known as vitamin b3 . Niacin is known to play a crucial role in metabolism, acting as an electron donor or acceptor in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

All components of vitamin b3, including niacin, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Pharmacokinetics, more simply described by what the body does to drugs, are characterized by the study of the absorption, distribution, metabolism, and excretion of drugs .

Result of Action

Niacin, a structurally similar compound, is used to treat hypertriglyceridemia and pellagra . It can also be used to reduce the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by environmental factors .

属性

IUPAC Name |

2-methyl-3-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)5(7(10)11)2-3-8-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBWZXYDUSPFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitroisonicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)